1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride
Overview
Description
“1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a SMILES string representation ofOC(=O)C1CCN(CC1)Cc2cccnc2
. The InChI code is 1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.19 . It is a solid in physical form .Scientific Research Applications
Spectroscopic and Quantum Mechanical Study
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride has been studied for its spectroscopic properties using various techniques such as FT-IR, NMR, and UV, as well as quantum chemical methods. Research has explored its Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability (Devi, Bishnoi & Fatma, 2020).
Synthesis of Lafutidine Intermediate
The compound has been used in the synthesis of intermediates for drugs like lafutidine. This involves a process starting from 2-amino-4-methylpyridine and includes steps like chlorination and condensation with piperidine (Shen Li, 2012).
Catalytic Applications
Research has been conducted on the functionalization of Fe3O4 nanoparticles with Piperidine-4-carboxylic acid (PPCA), creating a novel nanomagnetic reusable catalyst, Fe3O4-SA-PPCA. This catalyst has shown efficiency in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, and can be recovered and reused multiple times (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Piperidine Derivatives
This compound has also been involved in the synthesis of various piperidine derivatives. These derivatives are key in the field of organic chemistry and medicinal chemistry, as they often serve as intermediates for a broad range of amines (Acharya & Clive, 2010).
Synthesis of Pyridine Derivatives
Additionally, it has been utilized in the synthesis of pyridine derivatives, which have demonstrated various antimicrobial activities. These derivatives are significant in the development of new pharmaceuticals (Patel, Agravat & Shaikh, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLINLLCJYJQIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655352 | |
Record name | 1-[(Pyridin-3-yl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-40-1 | |
Record name | 1-[(Pyridin-3-yl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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